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molecular formula C10H13NO2 B8359861 2-(2-Methyl-1,3-dioxolan-2-yl)benzenamine

2-(2-Methyl-1,3-dioxolan-2-yl)benzenamine

Cat. No. B8359861
M. Wt: 179.22 g/mol
InChI Key: QXWXALKGJVDABT-UHFFFAOYSA-N
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Patent
US05480912

Procedure details

2-methyl-2-(2-nitrophenyl)- 1,3-dioxolane (0.132 mol) was dissolved in tetrahydrofuran (600 ml) and this solution was hydrogenated with platinum on activated carbon (4 g) as a catalyst in the presence of calcium oxide (10 g) and thiophene (3 ml). After uptake of H2 (3 equiv), the catalyst was filtered on celite and washed with tetrahydrofuran. The flitrate was evaporated. The residue was recrystallized from n-hexane. The crystals were filtered off and dried, yielding 18.5g (78%) of 2-(2-methyl-1,3-dioxolan-2-yl)benzenamine (interm. 27).
Quantity
0.132 mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[N+:13]([O-])=O)[O:6][CH2:5][CH2:4][O:3]1.[O-2].[Ca+2].S1C=CC=C1>O1CCCC1.[Pt]>[CH3:1][C:2]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[NH2:13])[O:3][CH2:4][CH2:5][O:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.132 mol
Type
reactant
Smiles
CC1(OCCO1)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[O-2].[Ca+2]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
S1C=CC=C1
Step Four
Name
Quantity
4 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After uptake of H2 (3 equiv), the catalyst was filtered on celite
WASH
Type
WASH
Details
washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
The flitrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from n-hexane
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1(OCCO1)C1=C(C=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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